![molecular formula C10H16N4O B1526278 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1333960-60-3](/img/structure/B1526278.png)
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol
Overview
Description
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol, also known as 4-Amino-6-methylpyrimidin-2-yl)piperidine-4-ol or AMPP, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound, and its structure consists of a piperidine ring with a pyrimidine ring attached to it. It is a colorless, odorless, and slightly hygroscopic solid with a melting point of 155-156°C. AMPP is used in a variety of laboratory experiments, including biochemical and physiological studies, and it has been used as a synthetic intermediate in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on similar aminopyrimidine compounds has demonstrated their potential in pharmacological applications, including acting as agonists or antagonists for specific receptors. For instance, aminopyrimidine derivatives have been evaluated for their affinity towards 5-HT(1A) receptors, showing moderate potency and metabolic stability. This research avenue is crucial for developing new therapeutic agents targeting neurological disorders (Dounay et al., 2009).
Anticancer Properties
Compounds structurally related to "1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol" have been synthesized and tested for their cytotoxic activities against cancer cell lines. These studies not only highlight the potential of such compounds in cancer therapy but also underline the importance of structure-activity relationship (SAR) analyses in identifying effective anticancer agents (Parveen et al., 2017).
Antimicrobial Activity
The antimicrobial efficacy of sulfamerazine-based Schiff base derivatives, incorporating pyrimidine and piperidine moieties, underscores the broad-spectrum potential of these compounds against various bacteria and fungi. This suggests a promising application of "this compound" derivatives in developing new antimicrobial agents (Othman et al., 2019).
Antiviral and Anti-inflammatory Applications
Spiro-piperidin-4-ones, which share a core structural similarity with the compound , have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in treating infectious diseases and further supports the exploration of similar compounds for antiviral and anti-inflammatory applications (Kumar et al., 2008).
Structural and Electronic Investigation
The synthesis, structural characterization, and quantum chemical insights into arylsulfonylated pyrimidine derivatives provide valuable information on their stability, reactivity, and potential electronic applications. Such studies are essential for understanding the fundamental properties of these compounds and exploring their applications beyond medicinal chemistry (Ali et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the inflammatory response and the movement of white blood cells into tissues.
Mode of Action
The compound this compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular responses triggered by the receptor.
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the chemokine signaling pathway . This pathway is involved in the immune response, particularly in the recruitment of leukocytes to sites of inflammation. By blocking the CCR5 receptor, the compound can potentially modulate this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the recruitment of leukocytes to sites of inflammation, given its antagonistic action on the CCR5 receptor . This could potentially result in an anti-inflammatory effect.
properties
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNBXHGZRZTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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